molecular formula C18H17NO4 B5765736 N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5765736
M. Wt: 311.3 g/mol
InChI Key: IRTVXRMTMWIMEH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a benzofuran core, which is a fused aromatic ring system, and a carboxamide group, making it a versatile molecule for various chemical reactions and biological interactions.

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase (RNAP). It interacts with the switch region of the bacterial RNAP, inhibiting the synthesis of RNA in bacteria . This interaction is crucial for its antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound’s ability to inhibit RNAP makes it a promising candidate for developing new antibacterial drugs.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to have cytotoxic effects on LO2 cells, with an IC50 value of 18.5 ± 1.89 μM . Additionally, it influences cell signaling pathways by inhibiting bacterial gene transcription, which can lead to changes in gene expression and cellular metabolism . The compound’s impact on cell function highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and ultimately leading to bacterial cell death . Molecular docking studies have revealed that the compound interacts with specific pockets within the switch region, including the hydrogen bond sub-pocket, cleft sub-pocket, and hydrophobic pocket . These interactions are critical for its inhibitory effects on RNAP.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against bacterial RNAP over extended periods, indicating its potential for sustained antimicrobial effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal toxic effects . At higher doses, it can cause cytotoxicity and adverse effects on cellular function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation These interactions can affect metabolic flux and metabolite levels, which are important for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization that influences its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on bacterial RNA polymerase . Targeting signals and post-translational modifications play a role in its subcellular localization, which is important for its efficacy as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.

    Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which provides a distinct aromatic system that can engage in π-π interactions and other non-covalent interactions, enhancing its binding affinity and specificity for biological targets.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-13-6-4-5-7-15(13)23-17(11)18(20)19-14-9-8-12(21-2)10-16(14)22-3/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTVXRMTMWIMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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